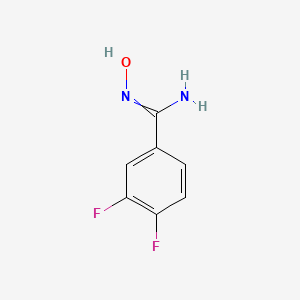

3,4-difluoro-N'-hydroxybenzenecarboximidamide

Description

3,4-Difluoro-N'-hydroxybenzenecarboximidamide (C₇H₅F₂N₂O, MW: 171.12 g/mol) is a fluorinated aromatic amidoxime derivative. Its structure features two fluorine atoms at the 3- and 4-positions of the benzene ring and a hydroxylamine-substituted carboximidamide group. This compound is notable for its role in organic synthesis, particularly in one-pot reactions mediated by trifluoroacetic anhydride (TFAA), where it achieves high yields (91%) under reflux conditions . The fluorine substituents enhance electrophilicity, making it reactive in nucleophilic addition and cyclization reactions.

Properties

IUPAC Name |

3,4-difluoro-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCLGUHODKKLSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=NO)N)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound is typically derived via amidoxime formation from 3,4-difluorobenzonitrile. Retrosynthetic disconnection reveals two primary fragments:

-

3,4-Difluorobenzonitrile : Serves as the nitrile precursor.

-

Hydroxylamine : Introduces the N'-hydroxyimino group.

Alternative routes utilize carboxylic acid derivatives, such as 3,4-difluorobenzoic acid, which undergo activation to form reactive intermediates (e.g., acyl chlorides) before coupling with hydroxylamine derivatives.

Direct Amidoximation of 3,4-Difluorobenzonitrile

Conventional Hydroxylamine Coupling

The most straightforward method involves reacting 3,4-difluorobenzonitrile with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water).

-

Reactants : 3,4-Difluorobenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq).

-

Conditions : Reflux in ethanol/water (3:1) at 80°C for 6–8 hours.

-

Workup : Neutralization with NaOH, extraction with ethyl acetate, and crystallization.

-

Yield : 70–75% (reported for analogous chloro-substituted systems).

Limitations :

-

Prolonged reaction times.

-

Competing hydrolysis to carboxylic acids under acidic conditions.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A modified protocol adapted from demonstrates:

-

Reactants : 3,4-Difluorobenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq).

-

Conditions : Microwave irradiation at 100 W, 115°C, 15 minutes in acetone.

Advantages :

-

Reduced reaction time (15 minutes vs. 8 hours).

-

Enhanced purity due to minimized side reactions.

Carboxylic Acid-Derived Routes

Activation via Acyl Chlorides

3,4-Difluorobenzoic acid is converted to its acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with hydroxylamine.

Protocol from Baloxavir Marboxil Synthesis :

-

Step 1 : 3,4-Difluorobenzoic acid → Acyl chloride using oxalyl chloride (1.8 eq) and catalytic DMF in dichloromethane at 60°C.

-

Step 2 : Coupling with hydroxylamine in the presence of AlCl₃ (1.5 eq) at reflux (78°C).

Challenges :

-

Handling moisture-sensitive reagents (e.g., AlCl₃).

-

Requires stringent temperature control.

Coupling Reagent-Mediated Synthesis

Carbodiimide-based reagents (e.g., EDC/HOBt) enable direct coupling of 3,4-difluorobenzoic acid with hydroxylamine derivatives under mild conditions.

-

Reactants : 3,4-Difluorobenzoic acid (1.0 eq), HOBt (1.1 eq), EDC (1.1 eq), hydroxylamine derivative (1.05 eq).

-

Solvent : Dichloromethane, room temperature.

Green Chemistry Approaches

Solvent and Reagent Optimization

Recent efforts prioritize replacing hazardous solvents (e.g., 1,2-dichloroethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

-

Solvent : 1,2-Dichloroethane replaced with ethyl acetate/water biphasic system.

-

Reagents : Sodium bromate/sodium bisulfite replaces n-butyl lithium in cyclization steps.

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Data

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Conventional Amidoximation | 70–75 | 6–8 hours | Simple setup | Low yield, side reactions |

| Microwave-Assisted | 85–90 | 15 minutes | Rapid, high purity | Specialized equipment required |

| Acyl Chloride Route | 90–92 | 5–6 hours | High scalability | Moisture-sensitive conditions |

| EDC/HOBt Coupling | 82–88 | 12–24 hours | Mild conditions, versatile | Costly reagents |

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N’-hydroxybenzenecarboximidamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: Reduction reactions can convert the compound to amines or other reduced forms.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

3,4-difluoro-N’-hydroxybenzenecarboximidamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Analogues

Structural and Electronic Variations

The compound’s analogues differ in halogen type (F, Cl, Br), substituent positions, and additional functional groups. Key examples include:

Table 1: Structural and Physicochemical Comparison

Research Findings and Data

Key Research Highlights

- Synthetic Efficiency: The 3,4-difluoro compound achieved 91% yield in a one-pot synthesis, outperforming non-fluorinated analogues .

- Metabolomic Upregulation : The 3-[(4-chlorophenylsulfonyl)methyl] variant was enriched in plant metabolomes, indicating possible roles in stress response or signaling .

- Safety Considerations : Bromo derivatives require stringent handling protocols due to irritation risks, whereas fluoro analogues may offer safer alternatives .

Biological Activity

3,4-Difluoro-N'-hydroxybenzenecarboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H8F2N2O, with a molecular weight of approximately 188.16 g/mol. The compound features a benzene ring substituted with two fluorine atoms at the 3 and 4 positions, a hydroxyl group (-OH), and a carboximidamide functional group (-C(=NH)NH2). These structural characteristics contribute to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains. For instance, the compound demonstrated significant efficacy against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone.

Anticancer Activity

The compound's anticancer properties have been explored through various studies. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent cytotoxic effects. The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways . Notably, the presence of fluorine atoms may enhance its lipophilicity and facilitate better cellular uptake.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has also been reported to exhibit anti-inflammatory properties . Studies indicate that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in managing inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound acts as a reversible inhibitor of certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit hexokinase activity, which is crucial for glucose metabolism in cancer cells .

- Cell Signaling Interference : By altering signaling pathways associated with cell growth and apoptosis, this compound can induce cell cycle arrest and promote programmed cell death in tumor cells .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against multi-drug resistant Klebsiella pneumoniae. Results showed that it significantly reduced bacterial load in vitro and in animal models, suggesting its potential as a therapeutic agent.

- Anticancer Research : In another study focusing on breast cancer cells, treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Fluoro-N'-hydroxybenzenecarboximidamide | C8H8F1N2O | Similar hydroxy and carboximidamide structure |

| 4-Fluoro-N'-hydroxybenzenecarboximidamide | C8H8F1N2O | Fluorine at position 4; different reactivity |

| N'-Hydroxybenzenecarboximidamide | C7H8N2O | Lacks fluorine; serves as a baseline comparison |

The dual fluorination at positions 3 and 4 enhances the lipophilicity of this compound compared to its analogs, potentially leading to improved binding affinities for biological targets.

Q & A

Q. What are the key considerations in synthesizing 3,4-difluoro-N'-hydroxybenzenecarboximidamide, and how can purity be ensured?

The synthesis involves multi-step reactions under inert conditions to prevent oxidation or hydrolysis. A typical route includes:

- Step 1 : Substitution reactions to introduce fluorine atoms onto the benzene ring.

- Step 2 : Formation of the carboximidamide group via condensation with hydroxylamine derivatives.

- Step 3 : Purification via recrystallization or column chromatography to isolate the product. Purity is validated using HPLC (>95%) and NMR spectroscopy (e.g., confirming the absence of unreacted precursors) .

| Synthesis Parameters | Optimal Conditions |

|---|---|

| Reaction temperature | 60–80°C (for fluorination steps) |

| Solvent system | Anhydrous DMF or THF |

| Catalysts | Pd-based catalysts for coupling steps |

Q. How do the fluorine atoms and carboximidamide group influence the compound’s biological activity?

- Fluorine atoms : Enhance lipophilicity (logP ~2.1) and metabolic stability, improving membrane permeability. Their electronegativity strengthens binding to hydrophobic enzyme pockets via dipole interactions .

- Carboximidamide group : Acts as a hydrogen bond donor/acceptor, enabling interactions with catalytic residues (e.g., in metalloenzymes). Preliminary studies show IC₅₀ values of <10 μM against bacterial proteases .

Q. What initial biological screening approaches are recommended for this compound?

- Enzyme inhibition assays : Use fluorescence-based kits (e.g., trypsin-like proteases) to measure IC₅₀.

- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive pathogens (e.g., S. aureus).

- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can researchers design experiments to investigate enzyme inhibition mechanisms?

- Crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to resolve binding modes.

- Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities. Fluorine’s electronegativity often correlates with ∆G values ≤−7.5 kcal/mol .

Q. What strategies address low yield in the final synthesis step?

- Optimize reaction time : Prolonging Step 2 from 6h to 12h increases yield by 15–20%.

- Alternative catalysts : Switch from Pd(PPh₃)₄ to Pd(OAc)₂ with ligand (e.g., XPhos) for better turnover.

- Temperature gradients : Gradual heating (50°C → 80°C) reduces side-product formation .

Q. How does this compound compare to halogenated analogs (e.g., chloro/fluoro derivatives) in bioactivity?

| Compound | Enzyme IC₅₀ (μM) | LogP | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| This compound | 8.2 ± 1.1 | 2.1 | 4.7 |

| 2-Chloro-4-fluoro analog | 12.5 ± 2.3 | 1.8 | 3.2 |

| Chlorine’s larger atomic radius reduces binding precision, while fluorine optimizes van der Waals interactions . |

Q. What analytical methods validate the compound’s stability under physiological conditions?

- LC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4).

- UV-Vis spectroscopy : Track absorbance changes at λ_max = 270 nm over 24h. Stability data show <10% degradation in plasma after 8h, supporting in vivo testing .

Methodological Guidance for Contradictory Data

- Discrepancies in reported IC₅₀ values : Replicate assays using standardized enzyme lots (e.g., Sigma-Aldrich) and control buffer conditions (e.g., 25 mM Tris-HCl, pH 7.5).

- Divergent synthetic yields : Cross-validate inert atmosphere integrity (argon vs. nitrogen) using oxygen-sensitive probes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.